1-(3-Bromo-4-chlorophenyl)ethanone
Overview
Description
1-(3-Bromo-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-chlorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 3-chloroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl ethanones.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives
Scientific Research Applications
1-(3-Bromo-4-chlorophenyl)ethanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and targets depend on the context of its use, such as in organic synthesis or medicinal chemistry .
Comparison with Similar Compounds
- 1-(3-Bromo-4-fluorophenyl)ethanone
- 1-(3-Bromo-4-methylphenyl)ethanone
- 1-(3-Bromo-4-nitrophenyl)ethanone
Comparison: 1-(3-Bromo-4-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds with different substituents, it may exhibit distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOSWNYESTEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537753 | |
Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54826-14-1 | |
Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-chloroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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